molecular formula C22H16F2N4O2 B2884538 (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea CAS No. 941941-47-5

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea

Cat. No.: B2884538
CAS No.: 941941-47-5
M. Wt: 406.393
InChI Key: HDGKAAIJXSWZML-NHFJDJAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Quinazoline moiety
  • Functional Groups :
    • Urea group
    • Fluorobenzyl substituent
    • 2-fluorophenyl substituent
  • Configuration : E-isomer

This unique combination of functional groups is expected to influence its biological activity significantly.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives, including this compound, exhibit promising anticancer activities. The mechanism of action often involves inhibition of specific protein kinases that are crucial in cancer cell proliferation and survival. For instance, quinazoline-based compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, leading to reduced tumor growth in various cancer models .

Case Study : A study focusing on related quinazoline derivatives demonstrated that modifications at the C-6 and C-7 positions significantly enhance the compounds' potency against cancer cell lines. The presence of electron-withdrawing groups like fluorine was noted to improve binding affinity and solubility, which are critical for effective drug action .

Enzyme Inhibition

The urea moiety in this compound suggests potential enzyme inhibitory activity. Ureas are known to interact with various enzymes by forming hydrogen bonds with active site residues, thus inhibiting substrate binding or catalytic activity.

Research Findings :

  • Kinase Inhibition : The compound's structure may allow it to serve as a pan-RAF kinase inhibitor, a target of interest in KRAS mutant cancers. Studies have shown that similar compounds can lead to significant tumor growth inhibition when tested in vivo .
  • Antimicrobial Activity : Compounds with urea and thiourea functionalities have demonstrated potent antimicrobial properties. The incorporation of fluorine atoms has been linked to enhanced efficacy against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Modification Effect on Activity Reference
Fluoro substitution at C-4Increased lipophilicity and activity
Urea vs. thioureaUrea generally preferred for anti-TB activity
Substituents at C-6/C-7Enhanced kinase inhibition
Electron-withdrawing groupsImproved binding affinity

Properties

CAS No.

941941-47-5

Molecular Formula

C22H16F2N4O2

Molecular Weight

406.393

IUPAC Name

1-(2-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29)

InChI Key

HDGKAAIJXSWZML-NHFJDJAPSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.